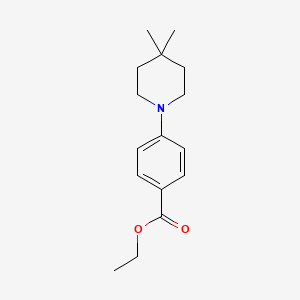

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

描述

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS 406233-25-8) is a synthetic organic compound with the molecular formula C₁₆H₂₃NO₂ and a molecular weight of 261.36 g/mol . It consists of a benzoate ester core substituted at the para-position with a 4,4-dimethylpiperidin-1-yl group. The piperidine ring is fully saturated and features two methyl groups at the 4-position, contributing to steric bulk and electronic effects. This compound is primarily utilized in pharmaceutical and materials science research, particularly in the development of enzyme inhibitors and polymer initiators .

属性

IUPAC Name |

ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-4-19-15(18)13-5-7-14(8-6-13)17-11-9-16(2,3)10-12-17/h5-8H,4,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQBRXZLDJYLMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470058 | |

| Record name | Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406233-25-8 | |

| Record name | Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate typically involves two key steps:

- Formation or functionalization of the 4,4-dimethylpiperidine ring , often by alkylation or reductive amination methods.

- Coupling of the piperidine nitrogen to the 4-position of the benzoate ring , usually via nucleophilic substitution or amide/ester bond formation.

The ethyl ester group is introduced either by direct esterification of the corresponding acid or by using ethyl benzoate derivatives as starting materials.

Preparation of 4,4-Dimethylpiperidine Intermediate

The 4,4-dimethylpiperidine core can be synthesized by established methods involving cyclization reactions or modification of piperidine precursors:

- Reductive amination of 4,4-dimethylpiperidin-1-one with appropriate amines or ammonia sources under hydrogenation conditions catalyzed by Pd/C or similar catalysts.

- Cyclization of suitable keto-aldehyde or keto-acid precursors in the presence of ammonium acetate or ammonia, often in ethanol or other polar solvents, to form the piperidine ring with 4,4-dimethyl substitution.

A related example from literature describes the synthesis of piperidine derivatives by heating a mixture of ketones, benzaldehyde, ammonium acetate in ethanol, followed by acid-base workup to isolate the piperidine free base.

Coupling of Piperidine to the Benzoate Moiety

The attachment of the 4,4-dimethylpiperidin-1-yl group to the benzoate ring generally proceeds via nucleophilic substitution at the para position of an activated benzoate derivative:

- Nucleophilic aromatic substitution (SNAr) of ethyl 4-halobenzoate (e.g., ethyl 4-chlorobenzoate) with 4,4-dimethylpiperidine under basic or neutral conditions.

- Direct amination of ethyl 4-halobenzoate using 4,4-dimethylpiperidine in the presence of a base such as triethylamine or potassium carbonate, often in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).

- Catalytic coupling reactions such as Buchwald-Hartwig amination, using palladium catalysts and suitable ligands, to couple the piperidine nitrogen with the aryl halide.

Representative Preparation Method with Reaction Conditions

Alternative Synthetic Routes and Catalytic Processes

Use of Carbonyldiimidazole (CDI) for Activation: In some related syntheses, carbonyldiimidazole is used to activate carboxylic acids for coupling with amines. Though more common for amide formation, CDI can facilitate esterification or amide bond formation under mild conditions.

Cyclization and Functional Group Transformations: Some patents describe cyclization steps involving piperidine derivatives and subsequent functionalization to introduce substituents on the piperidine ring or aromatic system.

Catalytic Hydrogenation and Reductive Amination: Hydrogenation of nitro or imine intermediates to amines is a common step in piperidine synthesis, often using Pd/C catalysts under hydrogen atmosphere.

Research Findings and Optimization Insights

Solvent Effects: Polar aprotic solvents such as DMF, acetonitrile, or N-methylpyrrolidone enhance nucleophilic substitution efficiency by stabilizing charged intermediates.

Temperature and Time: Elevated temperatures (80–100°C) and extended reaction times (12–24 hours) favor complete conversion but require monitoring to avoid decomposition.

Base Selection: Mild bases like potassium carbonate or triethylamine are preferred to deprotonate the amine and facilitate nucleophilic attack without side reactions.

Purification: Recrystallization from solvents such as ethyl acetate or petroleum ether mixtures yields high-purity product suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Ethyl 4-halobenzoate, 4,4-dimethylpiperidine, base | 80–100°C, 12–24 h, DMF or MeCN | Straightforward, high yield | Requires activated aryl halide |

| Catalytic Amination (Buchwald-Hartwig) | Pd catalyst, ligands, base, aryl halide, piperidine | Mild to moderate temp, inert atmosphere | High selectivity, mild conditions | Requires expensive catalysts |

| Cyclization of Keto Precursors | Ketones, ammonium acetate, ethanol | Heating, acid-base workup | Efficient ring formation | Multi-step, requires purification |

| Carbonyldiimidazole Activation | Carboxylic acid, CDI, amine | Room temp to reflux, aprotic solvent | Mild conditions, versatile | More steps, reagent cost |

化学反应分析

Types of Reactions

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium ethoxide in ethanol or other nucleophiles in appropriate solvents.

Major Products Formed

Oxidation: N-oxide derivatives of the piperidine ring.

Reduction: 4-(4,4-dimethylpiperidin-1-yl)benzyl alcohol.

Substitution: Various substituted benzoate esters depending on the nucleophile used.

科学研究应用

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Material Science: The compound is utilized in the development of novel polymers and materials with specific properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is employed in the formulation of specialty chemicals and additives.

作用机制

The mechanism of action of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.

相似化合物的比较

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate and its analogs:

生物活性

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate, a compound featuring a piperidine moiety, has garnered attention for its potential biological activities. This article explores the biological activity of this compound through an analysis of various studies, highlighting its pharmacological applications, structure-activity relationships (SAR), and case studies that demonstrate its efficacy.

Chemical Structure and Properties

This compound is classified as a benzoate ester with a piperidine substituent. Its chemical structure can be summarized as follows:

- Molecular Formula : C16H25N

- Molecular Weight : 247.39 g/mol

- CAS Number : 406233-25-8

The presence of the piperidine ring is critical for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing piperidine derivatives exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may disrupt bacterial cell wall synthesis or function through mechanisms similar to those observed in other piperidine derivatives .

Anticancer Activity

The anticancer potential of this compound has been explored in several preclinical models. A notable study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including:

- FaDu Hypopharyngeal Tumor Cells

- A549 Lung Cancer Cells

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. Comparative analysis with established chemotherapeutics revealed that this compound showed enhanced cytotoxicity compared to drugs like bleomycin .

Neuroprotective Effects

Research into neuroprotective properties has indicated that compounds with piperidine structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's. This compound demonstrated significant inhibition of these enzymes:

| Enzyme | IC50 Value |

|---|---|

| AChE | 45 nM |

| BuChE | 60 nM |

This dual inhibition suggests potential therapeutic applications in treating cognitive decline associated with Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features. Modifications to the piperidine ring and the benzoate moiety have been systematically studied to optimize potency and selectivity. Key findings include:

- Piperidine Substituents : Variations in the N-substituents of the piperidine ring significantly affect biological activity. For instance, introducing bulky groups enhances binding affinity to target proteins.

- Benzoate Modifications : Alterations in the aromatic ring can influence lipophilicity and bioavailability, impacting overall efficacy.

Table summarizing SAR insights:

| Modification | Effect on Activity |

|---|---|

| N-methyl substitution | Increased potency against AChE |

| Hydroxyl group on benzene | Enhanced solubility and bioavailability |

| Fluorine atom introduction | Improved binding affinity to cancer targets |

Case Study 1: Anticancer Efficacy

In a study involving FaDu cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates, suggesting that the compound effectively triggers programmed cell death pathways.

Case Study 2: Neuroprotective Mechanism

In vivo studies using mouse models demonstrated that administration of this compound led to significant improvements in cognitive function as assessed by Morris water maze tests. The compound's ability to inhibit AChE contributed to increased acetylcholine levels in the brain, enhancing synaptic transmission.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. For example, a related piperidine-substituted benzoate (ethyl 4-(4-benzylpiperazin-1-yl)benzoate) was prepared by refluxing ethyl 4-fluorobenzoate with 1-benzylpiperazine hydrochloride in DMF at 433 K for 16 hours . Key factors include solvent choice (polar aprotic solvents like DMF enhance reactivity), stoichiometric excess of the amine precursor, and temperature control to maximize yield. Purification involves recrystallization (e.g., using isopropanol) and vacuum drying .

- Validation : Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed using melting point analysis, FT-IR, and NMR spectroscopy .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- Spectroscopy : H-NMR and C-NMR identify proton and carbon environments, with specific attention to the dimethylpiperidine moiety (e.g., singlet for six equivalent methyl protons) and ester carbonyl resonance (~168-170 ppm in C-NMR) .

- Elemental Analysis : Microanalysis confirms C, H, N, and O percentages within ±0.4% of theoretical values .

- Chromatography : HPLC or GC-MS ensures absence of unreacted precursors or side products .

Advanced Research Questions

Q. How does the dimethylpiperidine substituent influence the compound’s reactivity compared to other piperidine derivatives?

- Comparative Studies : In resin chemistry, ethyl 4-(dimethylamino)benzoate derivatives exhibit higher reactivity than methacrylate-based amines due to steric and electronic effects. The dimethyl group in the piperidine ring reduces steric hindrance, enhancing nucleophilic attack efficiency .

- Contradictions : While dimethylpiperidine derivatives generally show improved conversion rates, conflicting data may arise from solvent polarity or initiator choice (e.g., diphenyliodonium hexafluorophosphate [DPI] accelerates polymerization in some systems but not others) .

Q. What strategies resolve contradictions in biological activity data for structurally similar benzoate esters?

- Systematic Analysis :

Control Variables : Standardize assay conditions (e.g., pH, temperature, solvent) to isolate structural effects. For example, ethyl 4-(piperidine-4-carbonylamino)benzoate’s bioactivity varies with solvent polarity due to solubility differences .

Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., ethyl vs. methyl esters, dimethylpiperidine vs. acetylpiperazine) to identify critical functional groups. A study on methyl 4-(4-methylpiperazin-1-ylmethyl)benzoate revealed that methylation at the piperazine nitrogen alters receptor binding affinity .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

- Crystallization Issues : The compound’s flexibility (rotatable ester and piperidine bonds) complicates crystal lattice formation. Slow evaporation from a mixed solvent system (e.g., ethanol/water) improves crystal quality .

- Refinement : SHELX programs are used for structure solution and refinement. Key parameters include bond length/angle validation (e.g., C–N bonds in piperidine: ~1.47 Å) and thermal displacement analysis to confirm atomic positions .

Q. How can computational modeling predict the pharmacological potential of this compound?

- In Silico Approaches :

- Docking Studies : Molecular docking with target proteins (e.g., enzymes like DGAT1) identifies binding modes. Piperazine/piperidine derivatives often interact with hydrophobic pockets via van der Waals forces .

- ADMET Profiling : Tools like SwissADME predict bioavailability (e.g., LogP ~2.5 for moderate lipophilicity) and BBB permeability. Ethyl ester groups generally enhance membrane penetration compared to free acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。